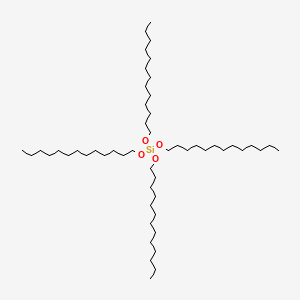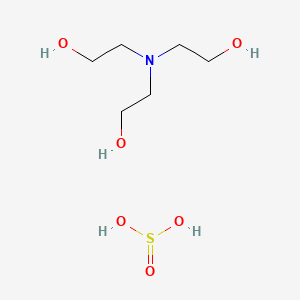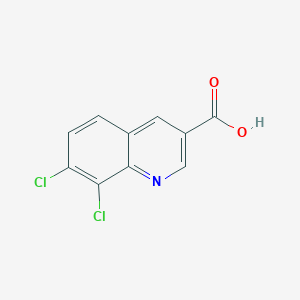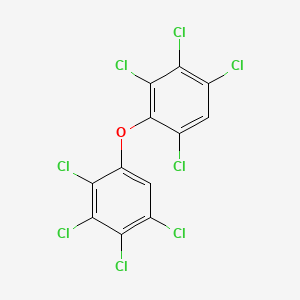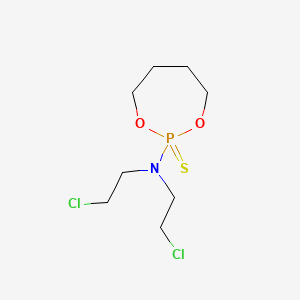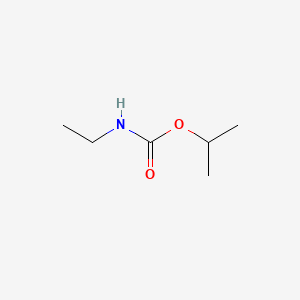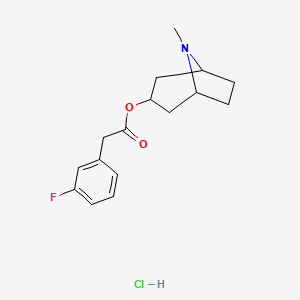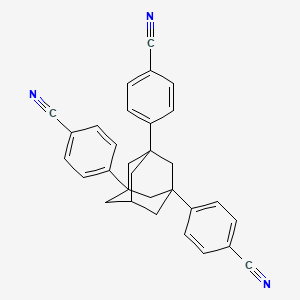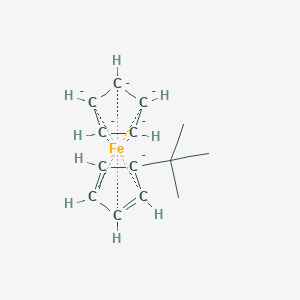
5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron is an organometallic compound that features a bulky cyclopentadienyl ligand. This compound is significant in the field of organometallic chemistry due to its unique structure and reactivity. The presence of the tert-butyl group on the cyclopentadiene ring introduces steric hindrance, which influences the compound’s chemical behavior and stability .
Métodos De Preparación
The synthesis of 5-Tert-butylcyclopenta-1,3-diene involves the alkylation of cyclopentadiene with tert-butyl bromide in the presence of sodium hydride and dibenzo-18-crown-6. The intermediate product, di-tert-butylcyclopentadiene, is then further processed to obtain the final compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron nitrido complexes.
Reduction: Reduction reactions can lead to the formation of iron sulfido and diselenide complexes.
Substitution: The bulky nature of the tert-butyl group can influence substitution reactions, often requiring specific conditions and reagents.
Common reagents used in these reactions include tert-butyl bromide, sodium hydride, and dibenzo-18-crown-6. The major products formed from these reactions are typically highly unsaturated derivatives, such as iron nitrido complexes .
Aplicaciones Científicas De Investigación
5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron has several scientific research applications:
Chemistry: It is used to study the effects of steric hindrance on organometallic complexes and their reactivity.
Biology: The compound’s unique structure makes it a subject of interest in bioinorganic chemistry, particularly in the study of metalloenzymes.
Industry: The compound is used in the development of catalysts for various industrial processes.
Mecanismo De Acción
The mechanism by which 5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron exerts its effects involves the interaction of the bulky cyclopentadienyl ligand with the iron center. The steric hindrance introduced by the tert-butyl group affects the compound’s reactivity and stability. Molecular targets and pathways involved include the stabilization of high-spin complexes and the formation of highly unsaturated derivatives .
Comparación Con Compuestos Similares
Similar compounds to 5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron include:
Pentamethylcyclopentadienyl iron complexes: These compounds have less steric hindrance and different reactivity profiles.
Tetra isopropyl cyclopentadienyl iron complexes: These compounds also feature bulky ligands but with different alkyl groups, leading to variations in chemical behavior.
The uniqueness of this compound lies in the specific steric effects introduced by the tert-butyl group, which significantly influences its reactivity and stability compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H18Fe-6 |
|---|---|
Peso molecular |
242.14 g/mol |
Nombre IUPAC |
5-tert-butylcyclopenta-1,3-diene;cyclopentane;iron |
InChI |
InChI=1S/C9H13.C5H5.Fe/c1-9(2,3)8-6-4-5-7-8;1-2-4-5-3-1;/h4-7H,1-3H3;1-5H;/q-1;-5; |
Clave InChI |
JWVCVEPGMVZXPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


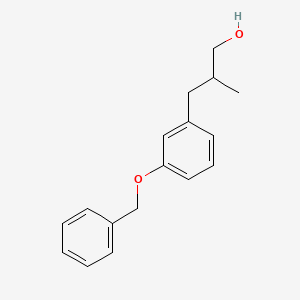
![1-[2-[2-(2-Aminopropoxy)ethoxy]ethoxy]propan-2-amine](/img/structure/B13736730.png)


![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)
